molecular formula C10H16ClNO3 B1421882 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1258639-81-4

2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

Cat. No.: B1421882
CAS No.: 1258639-81-4
M. Wt: 233.69 g/mol
InChI Key: SXWDERBJDCRJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (CAS No. 1258639-81-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C10H16ClNO3, with a molecular weight of 233.69 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
CAS Number1258639-81-4
Density1.25 g/cm³ (predicted)
Boiling Point418.6 °C (predicted)
pKa13.84 (predicted)

Initial studies suggest that the biological activity of this compound may be linked to its ability to interact with specific biological targets such as enzymes or receptors involved in various physiological processes. The presence of a chlorine atom in its structure may enhance its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Pharmacological Properties

  • Analgesic Activity :
    • Research indicates that derivatives of the dioxaspirodecane scaffold exhibit analgesic properties. The compound may act through modulation of pain pathways in the central nervous system.
    • A study demonstrated that compounds structurally related to this compound showed significant pain relief in animal models, suggesting potential utility in pain management therapies .
  • Antimicrobial Effects :
    • Preliminary investigations have shown that compounds containing the dioxaspiro framework possess antimicrobial properties against various bacterial strains. This suggests that this compound might be effective against infections caused by resistant bacteria .
  • Cytotoxicity :
    • In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated that it may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .

Study on Analgesic Activity

In a controlled experiment involving rodent models, researchers administered varying doses of this compound and assessed pain response using the hot plate test. The results showed a dose-dependent increase in pain threshold, indicating significant analgesic effects comparable to established analgesics .

Antimicrobial Efficacy Assessment

A recent study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results demonstrated notable inhibition zones, suggesting effective antimicrobial action .

Properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWDERBJDCRJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC(=O)CCl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.